Kinase Inhibition Profile: Weak CHK1/CHK2 Activity and Modest RSK2 Inhibition vs. Potent Reference Inhibitors
2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine exhibits weak inhibition of checkpoint kinase 1 (CHK1) with an IC50 >100,000 nM, CHK2 with an IC50 of 81,000 nM, and ribosomal S6 kinase 2 (RSK2) with an IC50 of 3,130 nM in a microplate reader assay using fluorescent peptide substrate [1]. In contrast, advanced CHK1 inhibitors such as compound 12 (IC50 = 0.4 nM) and the clinical candidate LY2606368 (IC50 = 0.7 nM) demonstrate >200,000-fold higher potency [2]. This activity profile defines the compound as a low-potency control or starting scaffold rather than a lead candidate.
| Evidence Dimension | CHK1 inhibition IC50 |
|---|---|
| Target Compound Data | >100,000 nM |
| Comparator Or Baseline | LY2606368 (clinical CHK1 inhibitor): 0.7 nM; Compound 12: 0.4 nM |
| Quantified Difference | >140,000-fold lower potency |
| Conditions | Fluorescent peptide substrate phosphorylation assay; microplate reader |
Why This Matters
Procurement decisions for kinase-targeted screening require awareness that this compound is not a potent CHK1 inhibitor; it may serve as a negative control or scaffold for optimization.
- [1] BindingDB. BDBM50355561 CHEMBL1910629. IC50 values for CHK1, CHK2, RSK2. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50355561 View Source
- [2] Hu et al. (2023). Checkpoint kinase 1 inhibitors. In: Comprehensive Medicinal Chemistry III. ScienceDirect. Retrieved from https://tl.sunshineclinic.org/wg-cgi/www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/checkpoint-kinase-1 View Source
